molecular formula C10H9ClO4 B2873931 (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid CAS No. 878466-37-6

(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid

Cat. No.: B2873931
CAS No.: 878466-37-6
M. Wt: 228.63
InChI Key: UYFYZSNAKPZNME-UHFFFAOYSA-N
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Description

(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid is an organic compound that features a chloro-substituted benzo-dioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid typically involves the chlorination of a benzo-dioxin precursor followed by acetic acid substitution. The reaction conditions often require the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure to ensure selective chlorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the formation of the benzo-dioxin ring, chlorination, and subsequent acetic acid substitution. The reaction conditions are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a dechlorinated product.

    Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or ammonia under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dechlorinated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be used to study the effects of chloro-substituted benzo-dioxins on cellular processes. It can serve as a model compound for investigating the interactions between similar structures and biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure may be modified to enhance its biological activity and therapeutic potential.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetic acid: Lacks the chloro substitution, resulting in different chemical properties and reactivity.

    (8-Bromo-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid: Similar structure with a bromo group instead of chloro, leading to variations in reactivity and applications.

    (8-Methyl-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid:

Uniqueness

The presence of the chloro group in (8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for specific biological interactions. This makes it distinct from other similar compounds and valuable for various applications.

Properties

IUPAC Name

2-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO4/c11-7-3-6(5-9(12)13)4-8-10(7)15-2-1-14-8/h3-4H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFYZSNAKPZNME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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